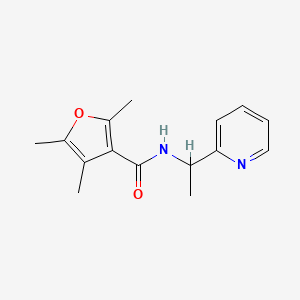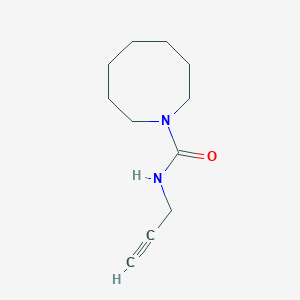![molecular formula C15H20N4O2 B7516521 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide, also known as MIV-150, is a small molecule that has been extensively studied for its potential as a microbicide. Microbicides are compounds that can be used to prevent the transmission of sexually transmitted infections (STIs), including HIV. MIV-150 has been shown to be effective against a range of STIs, and research into its potential as a microbicide is ongoing.
Wirkmechanismus
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide works by inhibiting the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV and other viruses. By inhibiting reverse transcriptase, 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide prevents the virus from replicating and spreading.
Biochemical and Physiological Effects:
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide has been shown to be well-tolerated in animal studies and has not been associated with any significant toxic effects. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 2 hours.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide is that it has been extensively studied in vitro and in animal models, making it a well-characterized compound for use in lab experiments. However, one limitation is that its effectiveness as a microbicide in humans has not yet been fully established, and further clinical trials are needed.
Zukünftige Richtungen
There are several potential future directions for research into 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide. One area of focus is the development of new formulations of the compound that could enhance its effectiveness as a microbicide. Another area of interest is the use of 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide in combination with other microbicides or antiretroviral drugs to enhance its effectiveness against HIV and other STIs. Additionally, further clinical trials will be needed to fully establish the safety and efficacy of 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide as a microbicide in humans.
Synthesemethoden
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide can be synthesized using a variety of methods. One common method involves the reaction of 2-methoxybenzyl alcohol with 1-methylimidazole in the presence of a base, followed by the addition of 3-chloropropanoic acid. The resulting compound is then treated with ammonia to yield 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide.
Wissenschaftliche Forschungsanwendungen
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide has been extensively studied for its potential as a microbicide. In vitro studies have shown that it is effective against a range of STIs, including HIV, herpes simplex virus (HSV), and human papillomavirus (HPV). In animal studies, 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide has been shown to prevent vaginal transmission of HIV and HSV.
Eigenschaften
IUPAC Name |
3-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-19-10-9-18-15(19)14(17-8-7-13(16)20)11-5-3-4-6-12(11)21-2/h3-6,9-10,14,17H,7-8H2,1-2H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGJZIDAYZNPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2OC)NCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)

![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)



![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)
